cis-3-Hexene

Overview

Description

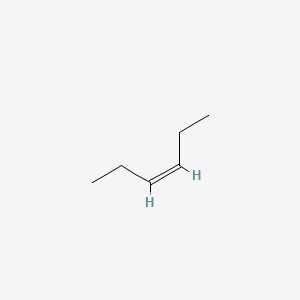

cis-3-Hexene is a symmetrical cis-disubstituted alkene that can be prepared by the hydroboration of 3-hexyne followed by protonolysis. The gas-phase study of its molecular structure by electron diffraction combined with molecular mechanical calculations reveals the presence of the (+ac, +ac) and the (-ac, +ac) forms. cis-3-Hexene undergoes epoxidation with dimethyldioxirane to form the corresponding epoxide.

Cis-3-hexene is a 3-hexene in which the double bond adopts a cis-configuration.

Mechanism of Action

Target of Action

cis-3-Hexene is a symmetrical cis-disubstituted alkene . Its primary targets are the carbon-carbon double bonds in organic compounds . These double bonds are susceptible to various chemical reactions, making this compound a versatile reactant in organic chemistry.

Mode of Action

This compound interacts with its targets primarily through oxidation reactions. One such reaction is epoxidation, where an oxygen atom is added across the carbon-carbon double bond to form an oxacyclopropane ring, also known as an epoxide . This reaction is initiated by the electrophilic oxygen atom reacting with the nucleophilic carbon-carbon double bond .

Another significant reaction is with hydroxyl radicals (OH). The reaction of OH radicals with this compound has been studied both experimentally and theoretically . The reaction mechanism involves different conformations of the reactants and a complex transition state .

Biochemical Pathways

This compound is involved in the green leaf volatile (GLV) pathway in plants . When plant leaves are damaged, GLVs are emitted, which can mediate direct or indirect plant defense reactions . This compound, as a major plant volatile signaling molecule, can diffuse over long distances from plant to plant in gaseous form to mediate these defense reactions .

Result of Action

The result of this compound’s action depends on the specific reaction it is involved in. In the case of epoxidation, the product is an epoxide, which is a useful reagent that may be further reacted to form anti vicinal diols . In the reaction with OH radicals, the products are likely to be various oxidation products .

In the context of its role in plant defense, the emission of this compound and other GLVs can attract predators of herbivorous insects, thereby reducing the damage to the plant .

Action Environment

The action of this compound is influenced by environmental factors such as temperature, light, and the presence of other chemicals. For example, the rate of the reaction of this compound with OH radicals is temperature-dependent . In the context of its role in plant defense, the effectiveness of this compound as a signaling molecule would be influenced by factors such as wind direction and speed, humidity, and the presence of other volatile compounds .

Biochemical Analysis

Biochemical Properties

cis-3-Hexene plays a significant role in biochemical reactions, particularly in the formation of epoxides through epoxidation reactions. It interacts with enzymes such as dimethyldioxirane, which facilitates the conversion of this compound to its corresponding epoxide . Additionally, this compound can undergo hydroboration reactions with diisopinocampheylborane, leading to the formation of 3-hexanol . These interactions highlight the versatility of this compound in various biochemical processes.

Cellular Effects

This compound influences cellular processes by acting as a volatile organic compound (VOC) that can be emitted and perceived by plant cells. It plays a role in plant-plant communication, where it can initiate signaling cascades that prime plant defenses against herbivores and increase tolerance to abiotic stresses . The compound’s ability to cross cellular barriers and interact with cell signaling pathways underscores its importance in cellular communication and defense mechanisms.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzymes. The compound’s double bond configuration allows it to participate in stereospecific reactions, such as epoxidation and hydroboration . These reactions involve the formation of intermediate complexes that facilitate the conversion of this compound to other biologically active compounds. The molecular structure of this compound, characterized by its cis-configuration, plays a crucial role in determining its reactivity and interaction with other molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound can undergo epoxidation and hydroboration reactions, leading to the formation of stable products such as epoxides and alcohols . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, where it has been shown to influence gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its biological effects without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, including epoxidation and hydroboration reactions. These pathways involve the interaction of this compound with enzymes such as dimethyldioxirane and diisopinocampheylborane, leading to the formation of epoxides and alcohols . The compound’s involvement in these pathways highlights its role in modulating metabolic flux and influencing metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross cellular membranes and interact with transporters and binding proteins that facilitate its movement and localization . The compound’s ability to diffuse across cellular barriers and accumulate in specific tissues underscores its importance in cellular communication and defense mechanisms.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . Its localization within cells can affect its activity and function, highlighting the importance of understanding its subcellular distribution in biochemical research.

Biological Activity

Cis-3-Hexene (C6H12) is an unsaturated hydrocarbon known for its role in various biological processes and applications. This compound is particularly significant in plant biology and food science due to its involvement in the production of green leaf volatiles (GLVs), which are crucial for plant defense mechanisms and flavor profiles.

This compound is a colorless liquid with a characteristic odor. Its structure features a double bond between the third and fourth carbon atoms, which influences its reactivity and biological activity. The compound can be converted into other forms, such as cis-3-hexenol, through enzymatic processes involving yeasts and plant extracts .

1. Plant Defense Mechanisms

This compound plays a vital role in plant defense against herbivores and pathogens. It is released by plants upon damage or stress, signaling other plants and activating defense responses. Research indicates that when Arabidopsis thaliana is attacked by herbivores like Pieris rapae, it releases cis-3-hexenal, which enhances its resistance to fungal infections such as Botrytis cinerea .

Table 1: Effects of cis-3-Hexenal on Strawberry Resistance to Fungal Infection

| Concentration (µmol/cm³) | Survival Rate (%) after 2 Days |

|---|---|

| 0.1 | 60 |

| 1 | 60 |

| 5 | 40 |

| 50 | 10 |

The data demonstrates that low concentrations of cis-3-hexenal significantly improve the survival rates of strawberries against fungal infections, highlighting its potential as a natural antifungal agent .

2. Flavoring Agent

This compound is widely used in the food industry for its "fresh and green" flavor notes. It is particularly valued in flavoring compositions, where it contributes to the sensory profile of various foods . The conversion of cis-3-hexenal to cis-3-hexenol enhances its stability and flavor characteristics, making it a preferred compound in flavor formulations.

3. Kinetic Studies

Kinetic studies have shown that this compound reacts with hydroxyl (OH) radicals in the atmosphere, which can influence its persistence and behavior in environmental contexts. The reaction kinetics indicate that this compound has specific reaction rates that are essential for understanding its atmospheric chemistry .

Table 2: Reaction Kinetics of this compound with OH Radicals

| Reaction Conditions | Rate Coefficient (cm³/molecule/s) |

|---|---|

| Standard Conditions | k = X (value from study) |

These studies are crucial for assessing the environmental impact of this compound and its derivatives.

Case Study 1: Antifungal Properties

A study investigated the antifungal properties of cis-3-hexenal on strawberries infected with B. cinerea. The results indicated that treatment with low concentrations resulted in significantly higher survival rates compared to untreated controls, suggesting practical applications in post-harvest treatments .

Case Study 2: Flavor Stability

Research focused on the stability of flavor compounds derived from this compound during food processing. It was found that the enzymatic conversion to cis-3-hexenol not only enhanced flavor stability but also reduced undesirable reactions during storage .

Properties

IUPAC Name |

(Z)-hex-3-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12/c1-3-5-6-4-2/h5-6H,3-4H2,1-2H3/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQDPJFUHLCOCRG-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30891266 | |

| Record name | (3Z)-3-Hexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | cis-3-Hexene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12540 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7642-09-3 | |

| Record name | 3-Hexene, (3Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007642093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-3-Hexene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74124 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3Z)-3-Hexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3Z)-hex-3-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HEXENE, (3Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50181BZ6YT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of cis-3-hexene?

A1: this compound has a molecular formula of C₆H₁₂ and a molecular weight of 84.16 g/mol.

Q2: Are there any available spectroscopic data for this compound?

A2: Yes, several studies utilize spectroscopic techniques to characterize this compound. For example, gas chromatography-mass spectrometry (GC-MS) has been used to identify and quantify this compound in complex mixtures, such as the volatile oil from leaves of Cordyline fruticosa []. Additionally, electron diffraction studies have provided insights into the gas-phase molecular structure of this compound [].

Q3: What is the reactivity of this compound with OH radicals in the atmosphere?

A3: this compound reacts readily with OH radicals in the atmosphere, leading to the formation of various oxidation products. The rate coefficient for this reaction has been determined to be (6.27 ± 0.66) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K []. Density functional theory (DFT) calculations have been employed to investigate the reaction mechanism, revealing the formation of different conformers during the reaction [].

Q4: What are the products formed from the gas-phase ozonolysis of this compound?

A4: The gas-phase reaction of ozone with this compound generates a range of carbonyl products. Primary carbonyls are formed with a yield close to 1.0, consistent with the expected reaction mechanism []. The reaction also produces secondary carbonyls, likely resulting from further reactions of the CH₃CH₂CHOO biradical generated during the ozonolysis []. Interestingly, studies using deuterated this compound (this compound-3,4-d2) revealed that one-third of OH radical formation involves vinylic hydrogens, suggesting a pathway involving the rearrangement of anti carbonyl oxides [].

Q5: How does this compound interact with chlorine atoms in the atmosphere?

A5: The reaction of this compound with chlorine atoms is an important atmospheric degradation pathway. The rate coefficient for this reaction has been determined to be (4.13 ± 0.51) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at 296 K []. The overall reaction involves both addition and hydrogen abstraction channels, contributing 70% and 30%, respectively, to the global kinetics [].

Q6: How does the hydroboration of this compound with 9-borabicyclo[3.3.1]nonane dimer proceed?

A6: Unlike more reactive alkenes that exhibit first-order kinetics, the reaction of this compound with 9-borabicyclo[3.3.1]nonane dimer doesn't show a clear rate-determining step. The reaction exhibits a kinetic behavior that falls between first- and three-halves-order kinetics, indicating a complex interplay between dimer dissociation and alkene-monomer reaction rates [].

Q7: Can this compound be used in olefin metathesis reactions?

A7: While this compound itself is not a catalyst in olefin metathesis, it can act as a substrate. For instance, a molybdenum-based monoaryloxide monopyrrolide complex has been shown to catalyze the Z-selective metathesis of this compound, producing cis-3-heptene as the major product [].

Q8: Are there any reported syntheses utilizing this compound as a starting material?

A8: Yes, this compound serves as a valuable starting material in organic synthesis. One example involves its conversion to cis-jasmone, a natural fragrance compound. The synthesis proceeds through several steps, including the formation of a diketone intermediate from the reaction of an acylcarbonyl-ferrate with methyl vinyl ketone, ultimately leading to cis-jasmone in good yield []. Another approach utilizes 1-(p-tolylsulfonyl)-cis-3-hexene as a precursor for the synthesis of various jasmonoids, including cis-jasmone, methyl jasmonate, and γ-jasmolactone [].

Q9: Does this compound play a role in plant-insect interactions?

A9: Yes, this compound is recognized as a green leaf volatile (GLV) and acts as a signaling molecule in plant-insect interactions. For example, research has shown that this compound is emitted from wounded stems of myrmecophytic Piper species []. This volatile compound, along with other oxylipin reactive electrophilic species (RES) compounds, may signal tissue damage to inhabiting Pheidole ants, triggering a defensive response [].

Q10: Is this compound found in food or beverages?

A10: Yes, this compound is a naturally occurring volatile compound found in various fruits and vegetables. It contributes to the characteristic aroma of certain foods and beverages. For instance, cis-3-hexenyl acetate, an ester derivative of this compound, is a significant aroma component in peach juice beverages [].

Q11: What is known about the toxicity of this compound?

A11: While this compound is generally considered to be of low toxicity, detailed toxicological data may be limited. As with any chemical compound, it's essential to handle it with care and avoid unnecessary exposure. The presence of this compound in replacement liquids for electronic cigarettes has raised some concerns, and further research is needed to assess its potential health effects [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.